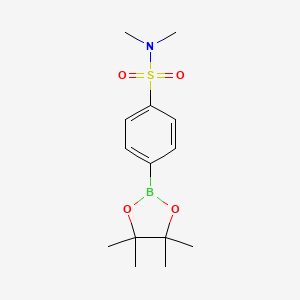

N,N-二甲基-4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

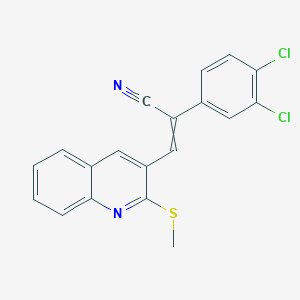

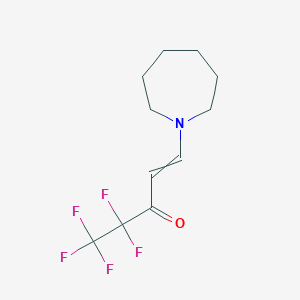

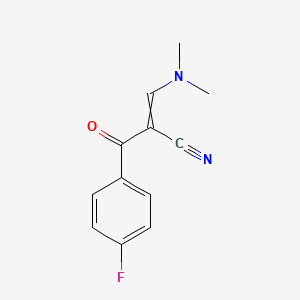

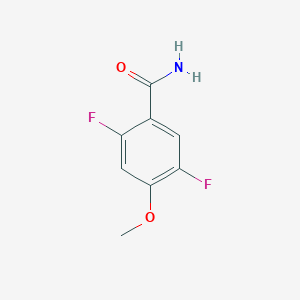

Molecular Structure Analysis

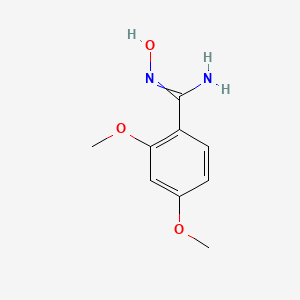

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, as seen in the compounds discussed in the papers . The structure is further modified by various substituents that can influence the compound's physical, chemical, and biological properties. X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry are commonly used techniques to elucidate the structures of these compounds . These methods would also be applicable to determine the molecular structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their reactive functional groups. The papers provided do not detail specific reactions for N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, but they do mention the reactivity of similar sulfonamide compounds. For example, the synthesis of N-dimethylphenyl substituted derivatives involves reactions with electrophiles such as ethyl bromide or benzyl chloride in the presence of a base . These reactions are indicative of the types of chemical transformations that sulfonamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of polarity to the molecule, affecting its solubility and reactivity. The papers discuss the biological activities of these compounds, such as their inhibitory effects on enzymes like kynurenine 3-hydroxylase and their antibacterial properties . These biological activities are a direct consequence of the compounds' physical and chemical properties, which dictate their interaction with biological targets. While the specific properties of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide are not provided, it can be inferred that its sulfonamide group and other substituents would play a significant role in its overall profile.

科学研究应用

光动力治疗应用

在光动力治疗 (PDT) 领域,已经合成了一种新的锌酞菁,它被含有席夫碱基团的苯磺酰胺衍生物基团取代。该化合物表现出良好的荧光性能、高的单线态氧量子产率和合适的光降解量子产率。这些特性对于 PDT 中的 II 型机制至关重要,表明其作为 II 型光敏剂在癌症治疗中的潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

合成与结构分析

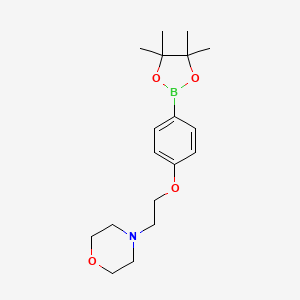

已经探索了与 N,N-二甲基-4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯磺酰胺相关的化合物的合成和结构分析。一项研究重点关注 2-((4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯氧基)甲基)苯甲腈和相关化合物的合成和晶体结构,提供了对它们的分子结构和振动性质的见解 (Wu et al., 2021)。

抗菌活性

对含有苯磺酰胺部分的化合物的抗菌活性(包括 N,N-二甲基-4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯磺酰胺的类似物)的研究显示出了有希望的结果。一系列 4-((4,4-二甲基-2,6-二氧环己亚烷基)甲基氨基)-N-(取代的)苯磺酰胺衍生物表现出有趣的抗菌和抗真菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Ghorab et al., 2017)。

作用机制

Target of Action

It is known that this compound is used in organic synthesis , particularly in the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The organoboron compound, in this case, 4-(N,N-DIMETHYLAMINOSULFONYL)PHENYLBORONIC ACID PINACOL ESTER, undergoes transmetalation with the palladium catalyst, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction depend on the specific organic halide or pseudohalide used in the reaction .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would be primarily determined by the specific reaction conditions, including the presence of a suitable catalyst and base .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organic halide or pseudohalide used in the reaction .

属性

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(17,18)16(5)6/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBRPVYZBIZUDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397619 |

Source

|

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486422-04-2 |

Source

|

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。